molecular formula C9H10N4S B13646435 N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine CAS No. 204771-65-3

N''-(2-Methyl-1,3-benzothiazol-5-yl)guanidine

Cat. No.: B13646435
CAS No.: 204771-65-3
M. Wt: 206.27 g/mol
InChI Key: QJLNNSPIQAPYLY-UHFFFAOYSA-N
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Description

N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach includes the use of thioureas or thioamides as starting materials, which undergo cyclization in the presence of a base to form the desired benzothiazole derivative .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale reactions using microwave irradiation or one-pot multicomponent reactions. These methods are efficient and economical, allowing for the production of large quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives. These products have significant applications in medicinal chemistry and material science .

Mechanism of Action

The mechanism of action of N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cells. Additionally, the compound can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’'-(2-Methyl-1,3-benzothiazol-5-yl)guanidine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

204771-65-3

Molecular Formula

C9H10N4S

Molecular Weight

206.27 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-5-yl)guanidine

InChI

InChI=1S/C9H10N4S/c1-5-12-7-4-6(13-9(10)11)2-3-8(7)14-5/h2-4H,1H3,(H4,10,11,13)

InChI Key

QJLNNSPIQAPYLY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)N=C(N)N

Origin of Product

United States

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